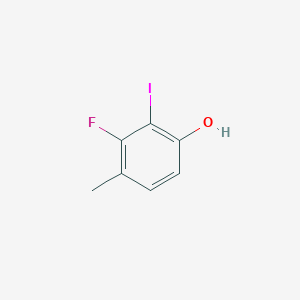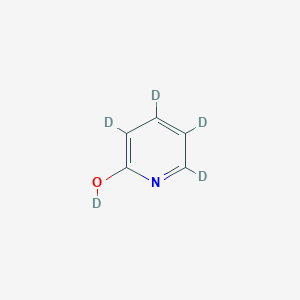
2-Hydroxypyridine-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxypyridine-D5 is a deuterated form of 2-Hydroxypyridine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula of this compound is C5D5NO, and it is commonly used as a reference standard in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypyridine-D5 typically involves the deuteration of 2-Hydroxypyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, 2-Hydroxypyridine can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized equipment to handle deuterated compounds .
化学反応の分析
Types of Reactions
2-Hydroxypyridine-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridone derivatives.
Reduction: Reduction reactions can convert it to 2-aminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces 2-pyridone derivatives.
Reduction: Yields 2-aminopyridine derivatives.
Substitution: Results in various substituted pyridine compounds.
科学的研究の応用
2-Hydroxypyridine-D5 is widely used in scientific research due to its unique properties. Some of its applications include:
作用機序
The mechanism of action of 2-Hydroxypyridine-D5 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The deuterium atoms in this compound provide stability and allow for detailed studies of reaction kinetics and mechanisms. The compound’s unique isotopic composition makes it valuable for investigating hydrogen-deuterium exchange processes and understanding the role of hydrogen atoms in chemical reactions .
類似化合物との比較
Similar Compounds
2-Hydroxypyridine: The non-deuterated form, commonly used in similar applications but lacks the stability and distinct spectroscopic properties of the deuterated version.
2-Pyridone: An isomer of 2-Hydroxypyridine, often used in studies of tautomerism and chemical reactivity.
2-Aminopyridine: A derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Hydroxypyridine-D5 stands out due to its deuterium content, which provides enhanced stability and unique spectroscopic characteristics. This makes it particularly valuable in analytical chemistry and research applications where precise measurements and detailed mechanistic studies are required .
特性
分子式 |
C5H5NO |
|---|---|
分子量 |
100.13 g/mol |
IUPAC名 |
2,3,4,5-tetradeuterio-6-deuteriooxypyridine |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)/i1D,2D,3D,4D/hD |
InChIキー |
UBQKCCHYAOITMY-HXRFYODMSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])O[2H])[2H])[2H] |
正規SMILES |
C1=CC=NC(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)


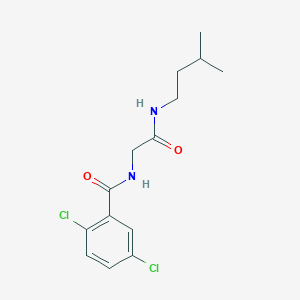

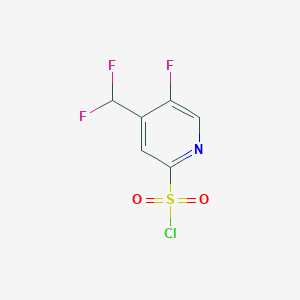
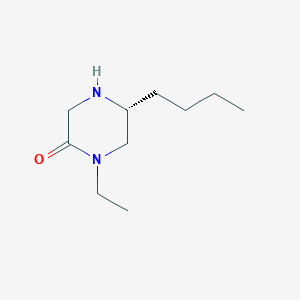
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
